N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 13880-06-3
VCID: VC18393850
InChI: InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide

CAS No.: 13880-06-3

Cat. No.: VC18393850

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide - 13880-06-3

Specification

CAS No. 13880-06-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide
Standard InChI InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11)
Standard InChI Key GVKDCYNVGQYGCX-UHFFFAOYSA-N
Canonical SMILES CCC(CO)NC(=O)C(=C)C

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide, also known by its IUPAC name N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide, features a central amide group (CONH-\text{CONH}-) bonded to a 2-methylprop-2-enyl moiety and a 1-hydroxybutan-2-yl substituent. The compound’s canonical SMILES representation, CCC(CO)NC(=O)C(=C)C\text{CCC(CO)NC(=O)C(=C)C}, underscores its branched alkyl chain and unsaturated acrylamide component. Its InChIKey (GVKDCYNVGQYGCX-UHFFFAOYSA-N\text{GVKDCYNVGQYGCX-UHFFFAOYSA-N}) further confirms the connectivity and stereochemical details .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular Weight157.21 g/mol
CAS Registry Number13880-06-3
SMILESCCC(CO)NC(=O)C(=C)C\text{CCC(CO)NC(=O)C(=C)C}
InChIKeyGVKDCYNVGQYGCX-UHFFFAOYSA-N

Stereochemical Configuration

The compound exhibits chirality at the 1-hydroxybutan-2-yl carbon, as evidenced by the stereospecific InChI string InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11)/t7-/m1/s1\text{InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11)/t7-/m1/s1} . This configuration, denoted as the (2R)(2R)-enantiomer in spectral databases, influences its interaction with chiral biomolecules and polymers . The presence of a hydroxyl group enhances hydrogen-bonding capacity, a critical factor in molecular recognition systems.

Synthesis and Derivative Analogues

Structural Analogues and Comparative Analysis

Comparative analysis with related acrylamides reveals distinct structural and functional differences:

Table 2: Comparison with Analogous Acrylamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
N-(2-Methylbutan-2-yl)prop-2-enamide C8H15NO\text{C}_8\text{H}_{15}\text{NO}141.21Tertiary alkyl group, no hydroxyl
N-(2-Methylbutan-2-yl)-N-propylprop-2-enamide C11H21NO\text{C}_{11}\text{H}_{21}\text{NO}183.29Bis-alkyl substitution, enhanced lipophilicity

The hydroxyl group in N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide distinguishes it from non-polar analogues, enabling participation in hydrogen bonding and hydrophilic interactions . This property is pivotal in applications requiring aqueous compatibility, such as biomedical polymers.

Applications in Molecular Imprinting and Biomolecular Recognition

Role in Molecularly Imprinted Polymers (MIPs)

N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide serves as a functional monomer in MIPs, which are synthetic materials designed to selectively bind target molecules. During polymerization, the acrylamide’s vinyl group (C=C\text{C}= \text{C}) crosslinks with matrix-forming monomers (e.g., ethylene glycol dimethacrylate), while the hydroxyl and amide groups orient around template molecules like tyramine or L-norepinephrine. Post-polymerization template removal leaves cavities with complementary size, shape, and functional group alignment, enabling high-affinity rebinding.

Selectivity and Affinity Studies

Studies on analogous compounds demonstrate dissociation constants (KdK_d) in the micromolar range for catecholamines, suggesting comparable performance for N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide-based MIPs. The hydroxyl group’s hydrogen-bonding capacity enhances specificity, reducing non-specific binding in complex matrices like serum or urine.

Future Research Directions

Expanding Biomedical Applications

Further investigation into the compound’s biocompatibility and degradation profile could unlock its utility in drug delivery systems or biosensors. Functionalizing nanoparticles with MIPs derived from this acrylamide may improve targeted therapeutic delivery.

Stereochemical Optimization

Exploring the pharmacological and imprinting efficiency of both (2R)(2R)- and (2S)(2S)-enantiomers could reveal enantioselective binding properties, critical for chiral drug recognition .

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